molecular formula C11H8BrFN4O3 B3747291 N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B3747291
M. Wt: 343.11 g/mol
InChI Key: IVDLTESSWPCKNS-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a bromine and fluorine-substituted phenyl ring, a nitro-substituted pyrazole ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Bromination and Fluorination of the Phenyl Ring: The phenyl ring is brominated and fluorinated using appropriate halogenating agents such as bromine and fluorine gas or their derivatives.

    Coupling Reaction: The brominated and fluorinated phenyl ring is coupled with the nitrated pyrazole ring through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Aqueous acid or base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
  • N-(4-bromo-2-fluorophenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring, along with the nitro group on the pyrazole ring, provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN4O3/c12-7-1-2-9(8(13)5-7)14-11(18)6-16-4-3-10(15-16)17(19)20/h1-5H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDLTESSWPCKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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